molecular formula C16H14BrN5S2 B15084596 1-benzyl-3-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]thiourea CAS No. 539808-16-7

1-benzyl-3-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]thiourea

Cat. No.: B15084596
CAS No.: 539808-16-7
M. Wt: 420.4 g/mol
InChI Key: FMBUYXXEXPSPQS-UHFFFAOYSA-N
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Description

1-Benzyl-3-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]thiourea is a complex organic compound that belongs to the class of triazole derivatives

Chemical Reactions Analysis

1-Benzyl-3-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]thiourea involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the function of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

1-Benzyl-3-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]thiourea can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

539808-16-7

Molecular Formula

C16H14BrN5S2

Molecular Weight

420.4 g/mol

IUPAC Name

1-benzyl-3-[3-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]thiourea

InChI

InChI=1S/C16H14BrN5S2/c17-13-8-6-12(7-9-13)14-19-20-16(24)22(14)21-15(23)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,24)(H2,18,21,23)

InChI Key

FMBUYXXEXPSPQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NN2C(=NNC2=S)C3=CC=C(C=C3)Br

Origin of Product

United States

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